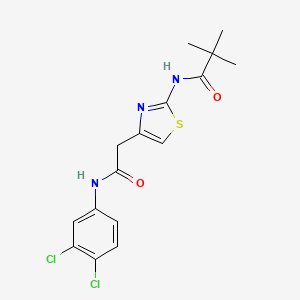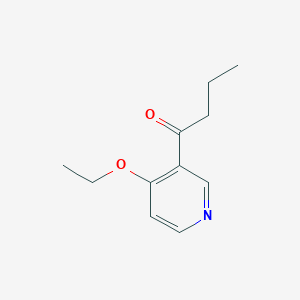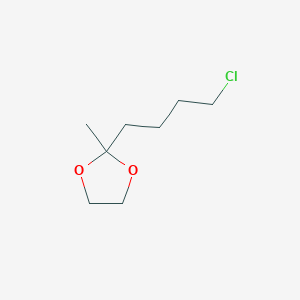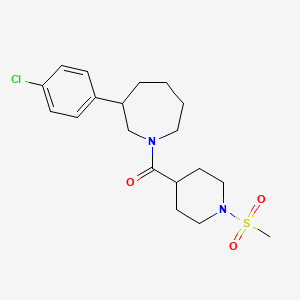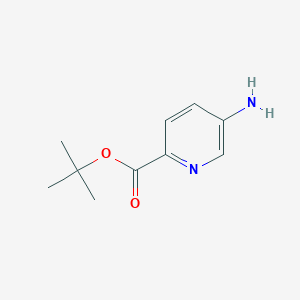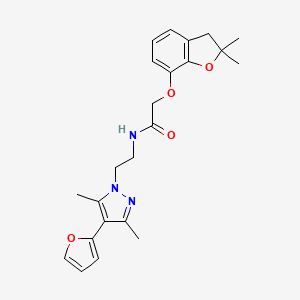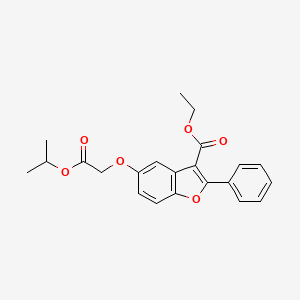
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate, commonly known as EPC, is a chemical compound that has been gaining attention in the field of scientific research due to its potential as a therapeutic agent. EPC belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Photolytic Behavior and Chemical Transformations
Photolytic Pathways and Product Formation : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound related to the target chemical, demonstrates interesting photolytic behaviors. When photolyzed, it forms methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, showcasing a pathway involving alcohol capture of ketene and imino-carbene formation (Ang & Prager, 1992).
Reactions in Various Solvents : The same compound photolyzes in different alcohols and amines, suggesting two major pathways: reversible photoisomerisation to a ketene, and loss of carbon dioxide forming a singlet imino-carbene (Ang & Prager, 1992).
Applications in Pharmaceutical Research
Potential Anti-Tumor Agents : Ethyl 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, closely related to the target chemical, have shown selective cytotoxicity against tumorigenic cell lines. This indicates potential applications in developing anti-tumor agents (Hayakawa et al., 2004).
Antimicrobial and Antioxidant Studies : Similarly structured compounds, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been explored for their antimicrobial and antioxidant activities, showcasing the potential of such compounds in pharmaceutical research (Raghavendra et al., 2016).
Molecular and Structural Studies
- Structural and Molecular Characterization : The molecular and structural characterizations of related compounds, like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, provide insights into their optical properties. These studies are crucial for applications in fields like photodiode manufacturing (Elkanzi et al., 2020).
Propiedades
IUPAC Name |
ethyl 5-(2-oxo-2-propan-2-yloxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-22(24)20-17-12-16(26-13-19(23)27-14(2)3)10-11-18(17)28-21(20)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTQEVTUMKMMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

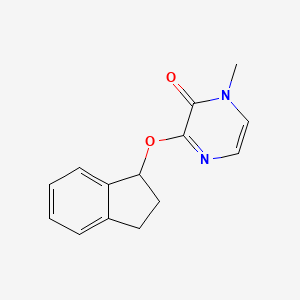
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
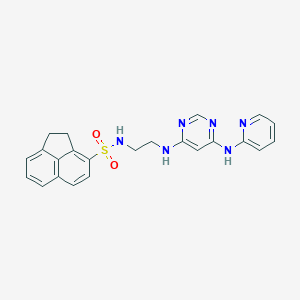
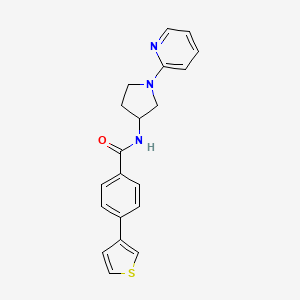
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
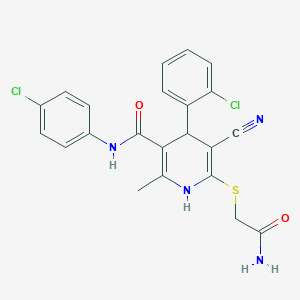
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
